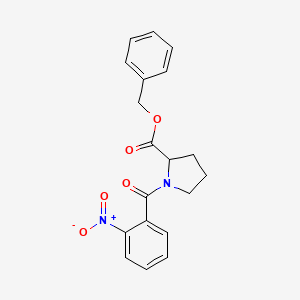

benzyl 1-(2-nitrobenzoyl)prolinate

Beschreibung

Benzyl 1-(2-nitrobenzoyl)prolinate is a proline-derived ester featuring a 2-nitrobenzoyl substituent at the pyrrolidine nitrogen and a benzyl ester group. This compound is of interest in organic synthesis due to the electron-withdrawing nitro group, which enhances electrophilicity at the carbonyl center, and the benzyl ester, which offers stability under diverse reaction conditions.

Eigenschaften

IUPAC Name |

benzyl 1-(2-nitrobenzoyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c22-18(15-9-4-5-10-16(15)21(24)25)20-12-6-11-17(20)19(23)26-13-14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVJIMXEODKJGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Methyl 1-(2-Azidobenzoyl)Prolinate

- Structure : Differs by replacing the nitro group with an azide (-N₃) and the benzyl ester with a methyl ester.

- Synthesis : Prepared via Staudinger/intramolecular aza-Wittig reactions for synthesizing natural antibiotics like DC-8124b .

- Key Differences: The azide group enables cycloaddition reactions (e.g., click chemistry), whereas the nitro group in benzyl 1-(2-nitrobenzoyl)prolinate participates in oxidation or reduction pathways.

(S)-N-Benzyl Ethyl Prolinate and (R)-N-Benzyl Ethyl Prolinate

- Structure : Benzyl group at nitrogen and ethyl ester (vs. benzyl ester in the target compound).

- Applications : Used as chiral auxiliaries in asymmetric Diels-Alder reactions, achieving up to 85% enantiomeric excess (ee) in cycloadducts .

- Key Differences: The ethyl ester may reduce steric bulk compared to the benzyl ester, influencing substrate accessibility in catalytic systems.

N-Propargyl Methyl Prolinate

- Structure : Propargyl (-C≡CH) substituent at nitrogen and methyl ester.

- Synthesis : Prepared via alkylation of methyl prolinate with propargyl bromide (72% yield) .

- Key Differences: The propargyl group enables alkyne-specific reactions (e.g., Sonogashira coupling), unlike the nitrobenzoyl group, which is redox-active. The methyl ester simplifies purification but may limit solubility in nonpolar media compared to the benzyl ester.

2-Nitrobenzoyl-Containing Analogues (e.g., 2-Nitrobenzyl Alcohol, 2-Nitrobenzaldehyde)

- Structure : Share the 2-nitrobenzoyl motif but lack the prolinate backbone.

- Biological Activity : Unlike benzyl 1-(2-nitrobenzoyl)prolinate, these compounds fail to induce bioreporter systems (e.g., EGFP expression in 2NBA-specific assays), highlighting the necessity of the proline scaffold for bioactivity .

Prolinate Ionic Liquids (e.g., Prolinate-Sorbate Blends)

- Structure : Prolinate anions paired with ionic cations (vs. covalent benzyl ester).

- Applications: Effective as biocides in building coatings (2 wt% concentration), inhibiting algae/cyanobacteria growth .

- Key Differences :

- Ionic liquid form enhances water solubility and thermal stability, whereas the benzyl ester in the target compound favors organic-phase reactions.

Comparative Data Table

Key Research Findings

- Synthetic Utility: The nitro group in benzyl 1-(2-nitrobenzoyl)prolinate enhances electrophilicity, enabling regioselective cycloadditions (e.g., diazanthracenetriciones) compared to non-nitro analogues .

- Bioreporter Specificity : Structural analogues like 2-nitrobenzyl alcohol lack bioactivity in 2NBA-specific assays, emphasizing the prolinate backbone’s role in molecular recognition .

- Chiral Applications : Ethyl and benzyl prolinate derivatives achieve high enantioselectivity, but the nitrobenzoyl group in the target compound may introduce additional steric/electronic effects for asymmetric induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.